molecular formula C17H16N2O3 B5684035 (E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide

Cat. No.: B5684035
M. Wt: 296.32 g/mol
InChI Key: TWRCMGFYUXAHGS-VAWYXSNFSA-N
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Description

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide is an organic compound characterized by its unique structural features. This compound belongs to the class of enamides, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide typically involves the condensation of an appropriate nitro-substituted benzaldehyde with an ethylamine derivative. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound with high purity and yield. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro-substituted or halogenated derivatives.

Scientific Research Applications

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-Nitrophenyl)-2-phenylacrylonitrile
  • (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
  • 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Uniqueness

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

(E)-N-ethyl-3-(3-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-18(15-8-4-3-5-9-15)17(20)12-11-14-7-6-10-16(13-14)19(21)22/h3-13H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRCMGFYUXAHGS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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